tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate
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Overview
Description
tert-Butyl 7-(aminomethyl)-4-azaspiro[25]octane-4-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with aminomethyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating compounds with specific geometric configurations .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to fit into specific binding sites on proteins or nucleic acids, making it useful for drug design and discovery .
Medicine
In medicine, tert-Butyl 7-(aminomethyl)-4-azaspiro[2It can be used to synthesize drugs that target specific pathways or receptors in the body .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the spiro structure provides a rigid framework that can influence the binding affinity and specificity . The pathways involved may include enzymatic reactions or receptor-ligand interactions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
- tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate
- tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Uniqueness
tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate is unique due to its specific aminomethyl substitution, which provides distinct chemical reactivity and biological activity compared to other similar spiro compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10(9-14)8-13(15)5-6-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
MFDFOPLOYPVBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CC2)CN |
Origin of Product |
United States |
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